BenchChemオンラインストアへようこそ!

Lopinavir diamide

Pharmaceutical Analysis HPLC Method Validation Pharmacopoeial Compliance

Lopinavir diamide (CAS 667904-94-1), formally designated as Lopinavir EP Impurity Q (USP Lopinavir Diamide), is a process-related diamide impurity of the HIV protease inhibitor lopinavir. Its molecular formula is C₃₈H₄₄N₂O₅ with a molecular weight of 608.8 g/mol.

Molecular Formula C38H44N2O5
Molecular Weight 608.8 g/mol
CAS No. 667904-94-1
Cat. No. B3061215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLopinavir diamide
CAS667904-94-1
Molecular FormulaC38H44N2O5
Molecular Weight608.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)COC4=C(C=CC=C4C)C)O
InChIInChI=1S/C38H44N2O5/c1-26-13-11-14-27(2)37(26)44-24-35(42)39-32(21-30-17-7-5-8-18-30)23-34(41)33(22-31-19-9-6-10-20-31)40-36(43)25-45-38-28(3)15-12-16-29(38)4/h5-20,32-34,41H,21-25H2,1-4H3,(H,39,42)(H,40,43)/t32-,33-,34-/m0/s1
InChIKeyGSGYWFIAIGBFSD-AFEGWXKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lopinavir Diamide (CAS 667904-94-1): Pharmacopoeial Identity, Specification, and Procurement Rationale


Lopinavir diamide (CAS 667904-94-1), formally designated as Lopinavir EP Impurity Q (USP Lopinavir Diamide), is a process-related diamide impurity of the HIV protease inhibitor lopinavir. Its molecular formula is C₃₈H₄₄N₂O₅ with a molecular weight of 608.8 g/mol [1]. Structurally, it features two 2,6-dimethylphenoxy-acetamide moieties appended to a 1,6-diphenylhexane backbone with defined stereochemistry (2S,3S,5S) [1][2]. The compound is listed as a specified impurity in the European Pharmacopoeia (Ph. Eur. monograph 2615) and British Pharmacopoeia, with a defined acceptance criterion of ≤0.15% and a chromatographic correction factor of 0.7 relative to lopinavir [3]. It serves exclusively as an analytical reference standard for HPLC method development, system suitability testing, and quality control in lopinavir API and finished product manufacturing.

Why Closely Related Lopinavir Impurities Cannot Substitute for Lopinavir Diamide in Analytical and Regulatory Workflows


Lopinavir diamide (Impurity Q) occupies a unique regulatory and analytical niche that precludes simple substitution by other lopinavir-related impurities. Ph. Eur. monograph 2615 prescribes impurity-specific relative retention times (rrt ≈ 4.4 for Impurity Q vs. ≈1.5 for Impurity O and ≈6.0 for Impurity R) and distinct correction factors (0.7 for Impurity Q vs. 1.3 for Impurity O) [1]. Substituting Impurity Q with another impurity would invalidate system suitability testing because the prescribed resolution criterion (≥3.0 between Impurities S and T) and correction-factor-adjusted quantitation depend on the exact impurity identity [1]. Furthermore, the diamide structure of Impurity Q—lacking the tetrahydropyrimidinone moiety present in lopinavir and many other impurities—produces a unique mass spectrometric fragmentation pattern (m/z 608.8 [M+H]⁺ vs. 629.8 for lopinavir) and distinct NMR chemical shifts essential for unambiguous peak identification in ANDA regulatory submissions [2]. The quantitative evidence below establishes the specific, non-interchangeable properties of this impurity standard.

Quantitative Differentiation of Lopinavir Diamide (EP Impurity Q) from Closest Analogs: Evidence for Informed Procurement


Pharmacopoeial Relative Retention Time Distinguishes Impurity Q from Co-Eluting Specified Impurities

Under Ph. Eur. monograph 2615 Test B conditions (C18 column, 50°C, acetonitrile/phosphate buffer pH 6.0 gradient, detection at 215 nm), Lopinavir EP Impurity Q exhibits a relative retention time (rrt) of approximately 4.4 with respect to lopinavir (retention time ≈ 6 min) [1]. This is substantially higher than structurally related late-eluting impurities such as Impurity O (rrt ≈ 1.5) and nearly twice that of Impurity N (rrt ≈ 1.4), yet lower than Impurity R (rrt ≈ 6.0), Impurity S (rrt ≈ 7.1), and Impurity T (rrt ≈ 8.5) [1]. The resolution between Impurity S and Impurity T must be ≥3.0 for system suitability, and Impurity Q's distinct retention window is critical for avoiding peak misidentification in ANDA regulatory submissions [1].

Pharmaceutical Analysis HPLC Method Validation Pharmacopoeial Compliance

Unique Correction Factor of 0.7 Mandates Impurity-Specific Quantitation Over Other EP Impurities

The British Pharmacopoeia specifies that for Lopinavir EP Impurity Q, the peak area must be multiplied by a correction factor of 0.7 before calculating percentage content against the lopinavir reference solution [1]. This correction factor is uniquely lower than those assigned to other specified impurities in the same chromatographic test: Impurity O requires a correction factor of 1.3, Impurity A requires 1.6, Impurity B requires 1.3, Impurity C requires 1.5, and Impurity D requires 1.3 [1]. A factor below 1.0 indicates that Impurity Q exhibits a higher UV absorbance at 215 nm per unit mass than lopinavir itself, while the opposite is true for Impurities O, A, B, C, and D. Applying the wrong correction factor—as would occur if a different impurity standard were substituted—would yield systematic quantitative errors of approximately 46% overestimation (if factor 1.3 were used) or 14% underestimation (if no factor were applied) [1].

Quantitative HPLC Correction Factor Impurity Quantitation

Molecular Weight Delta of 20 Da Versus Parent Lopinavir Enables Unambiguous Mass Spectrometric Discrimination

Lopinavir diamide (C₃₈H₄₄N₂O₅) has a monoisotopic molecular weight of 608.8 g/mol, which is approximately 20 Da lower than the parent drug lopinavir (C₃₇H₄₈N₄O₅, ~628.8 g/mol) [1][2]. This mass difference arises from the replacement of the (2-oxotetrahydropyrimidin-1(2H)-yl)butanamide moiety in lopinavir with a second 2,6-dimethylphenoxyacetamide group, eliminating one nitrogen atom and altering the heteroatom composition [2]. In LC-MS analysis, this 20 Da shift provides unambiguous differentiation from lopinavir ([M+H]⁺ m/z 629.8) and from other impurities that retain the tetrahydropyrimidinone ring (e.g., Impurity I, which is the des-valinyl lopinavir with m/z ~509) [2]. Complete ¹H and ¹³C NMR assignments for Impurity Q have been published, confirming the symmetric diamide structure and distinguishing it from regioisomeric impurities that co-elute under certain HPLC conditions [2].

Mass Spectrometry Impurity Identification LC-MS

Specified Impurity Limit of ≤0.15% Aligns Impurity Q with ICH Q3A Thresholds for High-Dose Drug Substances

The British Pharmacopoeia sets the acceptance limit for Lopinavir EP Impurity Q at a maximum of 0.15% by area, alongside Impurities O, R, and T, while Impurities B and I are permitted up to 0.20% and unspecified impurities are limited to 0.10% [1]. This 0.15% limit is consistent with the ICH Q3A identification threshold of 0.10% (for drug substances with a maximum daily dose ≤2 g/day) and the qualification threshold of 0.15%, meaning Impurity Q falls into the category of an impurity requiring identification but not necessarily additional toxicological qualification if levels remain below 0.15% [1][2]. In contrast, Impurities A, C, D, F, and G are also limited to 0.15% but are resolved under different chromatographic conditions (Test A rather than Test B), highlighting that Impurity Q's regulatory limit is method-context-specific and cannot be assessed using Test A conditions [1].

ICH Q3A Impurity Acceptance Criteria Regulatory Compliance

High-Value Procurement Scenarios for Lopinavir Diamide (EP Impurity Q) in Analytical and Regulatory Contexts


Pharmacopoeial System Suitability Testing for Lopinavir API Batch Release

Quality control laboratories performing lopinavir API batch release under Ph. Eur. monograph 2615 Test B require authentic Lopinavir EP Impurity Q standard to prepare Reference Solution (c) for peak identification and system suitability verification. The BP specifies that resolution between Impurities S and T must be ≥3.0, and Impurity Q must be correctly identified at rrt ≈ 4.4 with its peak area multiplied by the correction factor 0.7 for accurate quantitation against the 0.15% limit [1]. Procuring a certified reference standard with documented purity, identity, and pharmacopoeial traceability is mandatory for ANDA and DMF filings [1].

Forced Degradation and Stability-Indicating Method Validation

During forced degradation studies (acid, base, oxidative, thermal, photolytic) of lopinavir drug substance and fixed-dose combination products, Lopinavir diamide may form as a degradation product under aggressive conditions or storage [1]. Its distinct mass (608.8 g/mol, Δ20 Da from lopinavir) enables unambiguous identification by LC-MS, while its pharmacopoeial retention time (rrt ≈ 4.4 in Test B) and correction factor (0.7) ensure accurate quantitation [2][3]. Using authentic Impurity Q standard in method validation establishes specificity, linearity, and accuracy per ICH Q2(R1), directly supporting regulatory submissions [2].

Reference Standard for Generic Drug ANDA Filing in Multiple Jurisdictions

Generic pharmaceutical manufacturers filing ANDAs in ICH regions must demonstrate control of specified impurities at or below pharmacopoeial limits. Lopinavir EP Impurity Q is harmonized across EP, BP, and USP (as Lopinavir Diamide), making it a multi-compendial reference standard [1][2]. Its specification limit of 0.15%, correction factor of 0.7, and defined relative retention time are consistent across these pharmacopoeias, enabling a single procurement to satisfy requirements for US, EU, and other ICH-member regulatory submissions [1].

Process Development and Scale-Up: Monitoring Incomplete Acylation During Lopinavir Synthesis

Lopinavir diamide arises from incomplete acylation or miscoupling during the lopinavir synthetic pathway, where the diamine intermediate reacts with only one equivalent of 2,6-dimethylphenoxyacetic acid instead of undergoing subsequent coupling to form the tetrahydropyrimidinone-containing side chain [1][2]. During process optimization, monitoring Impurity Q levels by HPLC with the correct correction factor (0.7) provides real-time feedback on reaction stoichiometry, coupling efficiency, and the effectiveness of purification steps. Procuring the impurity as a reference standard enables process analytical technology (PAT) applications and process validation per ICH Q8-Q11 [2].

Quote Request

Request a Quote for Lopinavir diamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.